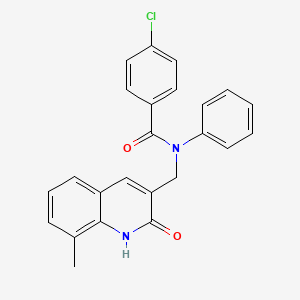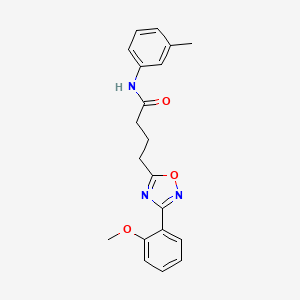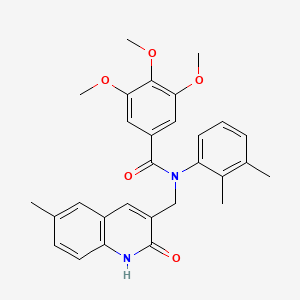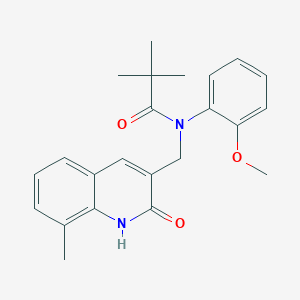
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as HMQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMQP is a pivaloyloxymethyl prodrug of 8-hydroxyquinoline, which is a well-known chelator of metal ions.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied for its potential applications in various fields such as neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have a neuroprotective effect by chelating metal ions that are involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In cancer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to inhibit the growth of cancer cells by chelating metal ions that are essential for cancer cell proliferation. In infectious diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have antimicrobial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the chelation of metal ions such as iron, copper, and zinc. Metal ions play a crucial role in various biological processes, and their dysregulation can lead to various diseases. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide binds to metal ions and forms stable complexes, which prevents the metal ions from participating in these biological processes. This leads to the inhibition of disease progression and the promotion of health.
Biochemical and Physiological Effects
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have various biochemical and physiological effects. In neurodegenerative diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression. In cancer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to induce apoptosis and inhibit angiogenesis, which are essential for cancer cell survival and proliferation. In infectious diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively straightforward. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has also been shown to have low toxicity and high selectivity towards metal ions. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous environments. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide research. One direction is the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide-based drugs for the treatment of neurodegenerative diseases, cancer, and infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide in vivo. Finally, the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide-based imaging agents for the detection of metal ions in biological systems is another promising direction for future research.
Conclusion
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action involves the chelation of metal ions, and it has been shown to have various biochemical and physiological effects. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide research, including the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide-based drugs and imaging agents.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the reaction of 8-hydroxyquinoline with pivaloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-methoxyphenylmagnesium bromide to obtain N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. The overall yield of this synthesis method is around 50%.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-9-8-10-16-13-17(21(26)24-20(15)16)14-25(22(27)23(2,3)4)18-11-6-7-12-19(18)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPZIOPVMOZXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

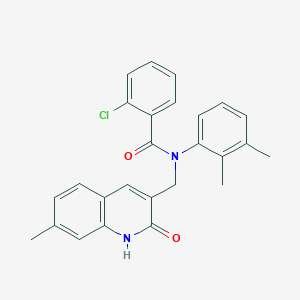
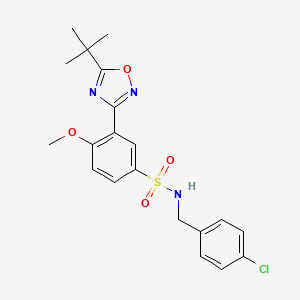
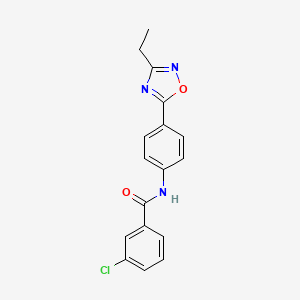
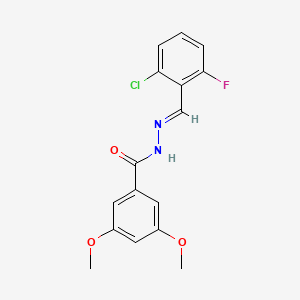
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)

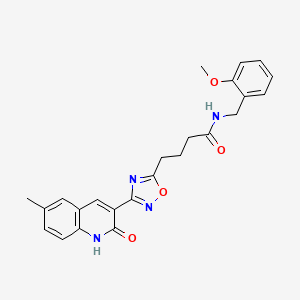
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)

